molecular formula C15H15N3O3S B5633242 4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B5633242
M. Wt: 317.4 g/mol
InChI Key: URCJXROVIXGQPO-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-5-3-11-18(15)12-6-8-13(9-7-12)22(20,21)17-14-4-1-2-10-16-14/h1-2,4,6-10H,3,5,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCJXROVIXGQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction of a suitable precursor.

    Attachment of Pyridine Ring: The pyridine ring is then introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidinone-containing compounds.

    N-(pyridin-2-yl)benzenesulfonamide: Lacks the pyrrolidinone ring but retains the sulfonamide and pyridine moieties.

    4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Lacks the pyridine ring but contains the pyrrolidinone and sulfonamide groups.

Uniqueness

The unique combination of the pyrrolidinone, pyridine, and benzenesulfonamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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